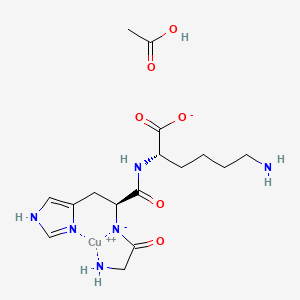

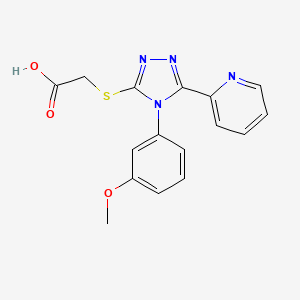

n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

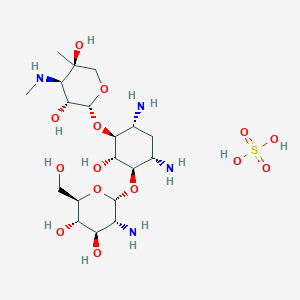

The compound you mentioned contains several important moieties including indole, purine, and pyridine . Indole is a heterocyclic compound that is found in many important synthetic drug molecules and has various biological activities . Purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused to a pyrrole ring . This structure is aromatic in nature due to the presence of 10 π-electrons . The purine part of the molecule is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring.Chemical Reactions Analysis

Indole and its derivatives are known to undergo electrophilic substitution, similar to the benzene ring . This is due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis

Indole is a crystalline, colorless substance with a specific odor . It is an important heterocyclic compound with broad-spectrum biological activities .科学的研究の応用

Antiallergic Applications : A study found that N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides show promising antiallergic properties. Specifically, one compound in this series was found to be significantly more potent than astemizole, a known antiallergic agent, in inhibiting histamine release and interleukin production (Menciu et al., 1999).

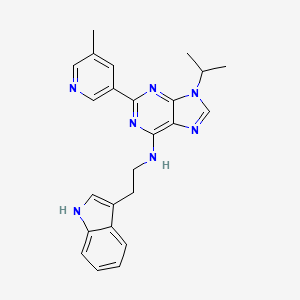

Cytotoxicity against Cancer Cells : Research on the stem tuber of Pinellia pedatisecta isolated new alkaloids, including 9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-amine, which demonstrated significant inhibitory effects on the proliferation of human cervical cancer HeLa cells (Du et al., 2018).

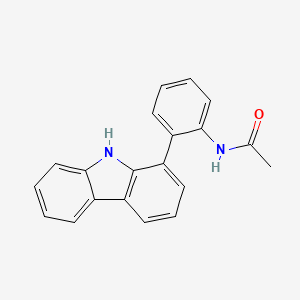

Synthesis and Structural Analysis : Another study focused on synthesizing and characterizing a compound similar in structure, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. This study provided insights into the synthesis process and structural properties of such compounds (Asiri et al., 2010).

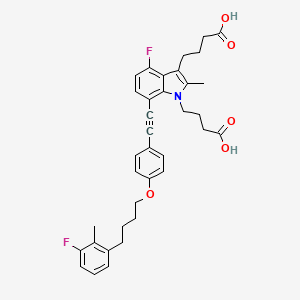

Dual Inhibitor for Cholinesterase and Monoamine Oxidase : Research on N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine identified it as a new cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).

Aryl Hydrocarbon Receptor Ligand Binding : A study conducted molecular dynamics simulations on the human Aryl Hydrocarbon Receptor Ligand Binding Domain with N-2-(1H-indol-3yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351) as an antagonist. This research provided insights into the receptor's ligand-binding pocket and its interaction with different ligands (Perkins et al., 2014).

作用機序

特性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXIUYMKZDZUDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does GNF351 interact with the Aryl Hydrocarbon Receptor (AHR) and what are the downstream effects of this interaction?

A1: GNF351 acts as a high-affinity ligand for the AHR []. Unlike other known AHR ligands that can act as agonists or partial agonists, GNF351 demonstrates "pure" antagonism. This means it binds to AHR and effectively blocks both dioxin response element (DRE)-dependent and DRE-independent AHR activities []. In simpler terms, GNF351 prevents AHR from binding to its usual activator molecules, thus inhibiting both the typical gene transcription activity (DRE-dependent) and other non-gene-related functions (DRE-independent) of the receptor. This complete antagonistic activity distinguishes GNF351 from other AHR modulators and provides a valuable tool to study the diverse physiological roles of AHR signaling pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)

![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)

![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)

![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)